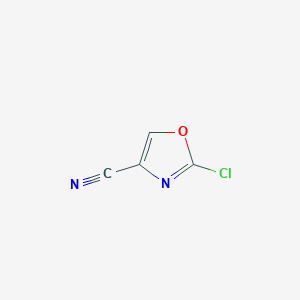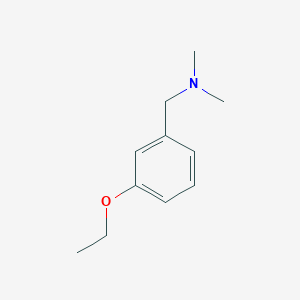![molecular formula C21H27N2O7P B1432267 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate CAS No. 1354823-36-1](/img/structure/B1432267.png)
2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-Alanin-2-ethylbutylester umfasst mehrere Schritte. Zu den wichtigsten Schritten gehört die Reaktion von 4-Nitrophenol mit Phenylphosphonsäuredichlorid unter Bildung von 4-Nitrophenoxyphenylphosphonsäuredichlorid. Dieser Zwischenstoff wird dann unter kontrollierten Bedingungen mit L-Alanin und 2-Ethylbutanol umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt typischerweise in großtechnischer Synthese unter Verwendung von automatisierten Reaktoren, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten. Das Verfahren umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad (≥98%) zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-Alanin-2-ethylbutylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffgas und Palladium auf Aktivkohle (Pd/C) als Katalysator.
Substitution: Die Hydrolyse kann mit wässriger Natriumhydroxid (NaOH) oder Salzsäure (HCl) durchgeführt werden.
Hauptprodukte
Reduktion: Das Hauptprodukt ist das entsprechende Aminoderivat.
Hydrolyse: Das Hauptprodukt ist das Carbonsäurederivat.
Wissenschaftliche Forschungsanwendungen
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-Alanin-2-ethylbutylester wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als synthetische Zwischenverbindung bei der Herstellung komplexer organischer Moleküle.
Biologie: In der Untersuchung von Enzym-Substrat-Wechselwirkungen und Protein-Ligand-Bindung.
Industrie: In der Produktion von Arzneimitteln und Feinchemikalien.
Wirkmechanismus
Der Wirkmechanismus von N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-Alanin-2-ethylbutylester beinhaltet seine Rolle als synthetische Zwischenverbindung. Es nimmt an verschiedenen chemischen Reaktionen teil, um pharmazeutisch aktive Wirkstoffe zu bilden. Die beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem synthetisierten Endprodukt ab .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: The major product is the corresponding amino derivative.
Hydrolysis: The major product is the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: In the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester involves its role as a synthetic intermediate. It participates in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-Alaninmethylester
- **N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-Alaninethylester
Einzigartigkeit
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-Alanin-2-ethylbutylester ist aufgrund seiner spezifischen Estergruppe einzigartig, die ihm besondere physikalisch-chemische Eigenschaften wie Löslichkeit und Reaktivität verleiht. Dies macht ihn besonders geeignet für bestimmte synthetische Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .
Eigenschaften
CAS-Nummer |
1354823-36-1 |
|---|---|
Molekularformel |
C21H27N2O7P |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16?,31-/m0/s1 |
InChI-Schlüssel |
CSURKLFFMMBEFL-XEIJMDPGSA-N |
SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Isomerische SMILES |
CCC(CC)COC(=O)C(C)N[P@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B1432184.png)





![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)




![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)
